

# tert-Butyl rosuvastatin CAS number and molecular weight

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## Compound of Interest

Compound Name: *tert-Butyl rosuvastatin*

Cat. No.: B041824

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## Technical Guide: tert-Butyl Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-Butyl rosuvastatin**, a key intermediate in the synthesis of the widely prescribed hypercholesterolemia drug, Rosuvastatin. This document outlines its chemical properties, synthesis, and the relevant biological context of its active counterpart, Rosuvastatin.

## Core Compound Data

**tert-Butyl rosuvastatin**, systematically named tert-butyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate, serves as a protected form of Rosuvastatin during its chemical synthesis. The tert-butyl ester group masks the carboxylic acid functionality, preventing unwanted side reactions.

Property	Value	References
CAS Number	355806-00-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	537.64 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>26</sub> H <sub>36</sub> FN <sub>3</sub> O <sub>6</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

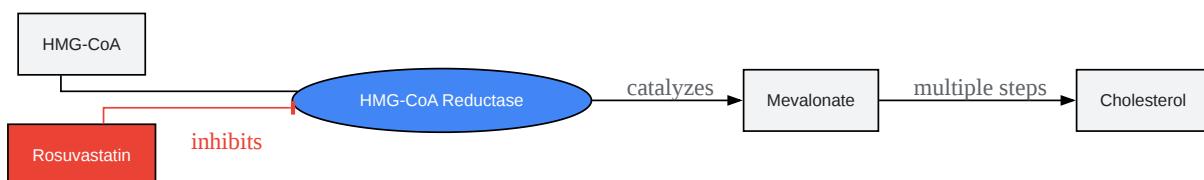
## Synthesis of tert-Butyl Rosuvastatin Intermediate

The synthesis of Rosuvastatin involves the strategic use of protecting groups, with the tert-butyl ester being crucial for the carboxylic acid moiety. The formation of the core structure of Rosuvastatin, leading to the tert-butyl protected intermediate, is often achieved through olefination reactions such as the Julia-Kocienski olefination or the Wittig reaction. These methods couple the pyrimidine heterocyclic core with the chiral heptenoate side-chain.

A general synthetic approach involves the reaction of a pyrimidine sulfone or a phosphine oxide with a chiral aldehyde containing the protected dihydroxyheptenoate side-chain. For instance, the Julia-Kocienski olefination between a pyrimidine sulfone and a chiral aldehyde yields the acetonide and tert-butyl ester protected Rosuvastatin intermediate. Subsequent deprotection of the acetonide group under acidic conditions yields **tert-Butyl rosuvastatin**.

## Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin, the active form of the title compound, functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in the biosynthesis of cholesterol in the liver. By inhibiting this enzyme, Rosuvastatin reduces intracellular cholesterol levels. This, in turn, leads to the upregulation of LDL-C receptors on the surface of hepatocytes, increasing the clearance of LDL-C from the bloodstream.



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HMG-CoA Reductase Cholesterol Biosynthesis Pathway

# Experimental Protocols: HMG-CoA Reductase Activity Assay

To evaluate the inhibitory potential of compounds like Rosuvastatin, a colorimetric HMG-CoA reductase activity assay is commonly employed. The following is a generalized protocol based on commercially available kits.

**Principle:** The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP<sup>+</sup> during the reduction of HMG-CoA to mevalonate by HMG-CoA reductase.

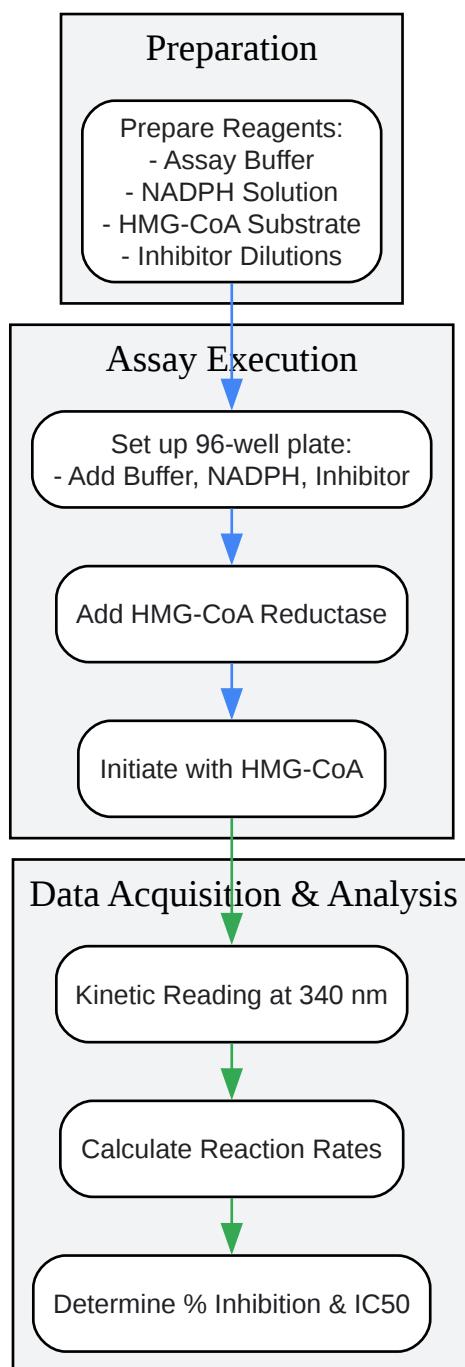
## Materials:

- HMG-CoA Reductase enzyme
- HMG-CoA substrate solution
- NADPH solution
- Assay Buffer (e.g., potassium phosphate buffer)
- Test inhibitor (e.g., Rosuvastatin) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of kinetic measurements at 340 nm

## Procedure:

- **Reagent Preparation:** Prepare working solutions of HMG-CoA, NADPH, and the test inhibitor in the assay buffer.
- **Reaction Setup:** In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

- Enzyme Addition: Add the HMG-CoA reductase enzyme solution to all wells except the negative control.
- Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.
- Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
- Data Analysis: Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well. Determine the percent inhibition for each concentration of the test inhibitor relative to the positive control. The IC50 value can then be calculated from a dose-response curve.



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### Workflow for HMG-CoA Reductase Inhibition Assay

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